Bienvenue dans la boutique en ligne BenchChem!

Ofloxacin

Antibacterial MIC90 Enantiomer comparison

Ofloxacin is a second-generation fluoroquinolone racemate whose antibacterial activity resides predominantly in the S-(-)-enantiomer (levofloxacin), making it an essential comparator for chiral-switch research and antimicrobial susceptibility surveillance. Its nearly complete oral bioavailability and ≥80% renal excretion of unchanged drug establish it as a superior probe compound for pharmacokinetic and renal impairment studies. With a phototoxic incidence below 2.4%, it is the safer fluoroquinolone choice for in vivo models involving UV exposure. HPLC-verified ≥98% purity ensures reproducible experimental outcomes across all applications.

Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
CAS No. 82419-36-1
Cat. No. B1677185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfloxacin
CAS82419-36-1
SynonymsDL 8280
DL-8280
DL8280
DR 3355
DR-3355
DR3355
Hoe 280
Hoe-280
Hoe280
Ofloxacin
Ofloxacin Hydrochloride
Ofloxacine
ORF 28489
ORF-28489
ORF28489
Ru 43280
Ru-43280
Ru43280
Tarivid
Molecular FormulaC18H20FN3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
InChIKeyGSDSWSVVBLHKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light yellow crystalline powder.
SolubilitySoluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9.
1.44e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ofloxacin (CAS 82419-36-1) Procurement Guide: Baseline Characteristics and Class Positioning


Ofloxacin is a racemic mixture of the S-(-)- and R-(+)-enantiomers, belonging to the second-generation fluoroquinolone class of antibiotics [1]. It is a synthetic broad-spectrum antibacterial agent that acts via inhibition of bacterial DNA gyrase and topoisomerase IV [2]. Unlike many of its class counterparts, ofloxacin exhibits nearly 100% oral bioavailability and is excreted largely unchanged by the kidneys [3]. The compound's molecular formula is C18H20FN3O4 with a molecular weight of 361.37 g/mol, and it possesses a logP of approximately 2.1, influencing its tissue distribution profile [4]. As a racemate, its antibacterial activity resides predominantly in the S-(-)-enantiomer, known as levofloxacin, which is the basis for its chiral-switch development [5].

Ofloxacin (CAS 82419-36-1) Procurement: Why In-Class Substitution Is Not Warranted


Fluoroquinolones exhibit substantial heterogeneity in key physicochemical and pharmacological parameters, precluding their simple interchangeability in research or clinical settings. Ofloxacin, as a racemate, presents a distinct profile compared to its purified enantiomer levofloxacin, which demonstrates approximately two-fold greater antibacterial potency due to the inactivity of the R-(+)-isomer [1]. Furthermore, when compared to ciprofloxacin, ofloxacin displays a three-fold higher area under the concentration-time curve (AUC) following intravenous administration, alongside significantly different renal clearance and metabolic pathways [2]. These distinctions extend to phototoxicity risk, where ofloxacin occupies a lower risk tier compared to other fluoroquinolones like lomefloxacin and fleroxacin [3]. Consequently, substituting one fluoroquinolone for another without accounting for these quantifiable differences can lead to erroneous experimental outcomes, compromised clinical efficacy, or unexpected adverse event profiles.

Ofloxacin (CAS 82419-36-1) Quantitative Differentiation Evidence


Antibacterial Activity: Ofloxacin vs. Levofloxacin (Enantiomer) MIC90 Comparison

Ofloxacin, as a racemic mixture, exhibits approximately 50% of the antibacterial potency of its purified S-(-)-enantiomer, levofloxacin. In a study of 506 Gram-positive bacterial strains, levofloxacin was generally twice as active as ofloxacin [1]. Specifically, against H. influenzae, the MIC90 for levofloxacin was 0.015 μg/ml, compared to 0.03 μg/ml for ofloxacin, representing a two-fold difference [2]. Against M. catarrhalis, the MIC90 values were 0.03 μg/ml and 0.06 μg/ml for levofloxacin and ofloxacin, respectively, also a two-fold difference [2].

Antibacterial MIC90 Enantiomer comparison

Pharmacokinetic Differentiation: Ofloxacin vs. Ciprofloxacin AUC and Excretion

Following intravenous administration, the area under the concentration-time curve (AUC) for ofloxacin was three times higher than that for ciprofloxacin [1]. Approximately 80% of an ofloxacin dose is eliminated unchanged in the urine, compared to only 57% for ciprofloxacin, indicating a significant difference in renal handling and metabolic fate [1]. Furthermore, ciprofloxacin has an absolute oral bioavailability of approximately 0.70, while ofloxacin is almost completely absorbed [2].

Pharmacokinetics AUC Renal clearance

Enantiomer-Specific Activity: Ofloxacin (Racemate) vs. S-(-)-Ofloxacin (Levofloxacin)

The antibacterial activity of ofloxacin resides primarily in its S-(-)-enantiomer, levofloxacin, which can be up to 100 times more potent than the R-(+)-enantiomer [1]. In a pharmacokinetic study of 15 patients, the AUC0-infinity for the active S-(-)-enantiomer was 22.30 ± 2.72 mg·h/L, compared to 20.50 ± 2.06 mg·h/L for the inactive R-(+)-enantiomer (p < 0.05) [2]. Clearance values were 0.15 ± 0.04 L/h/kg and 0.16 ± 0.04 L/h/kg, respectively [2].

Enantiomer Stereochemistry Antibacterial

Phototoxicity Risk Profile: Ofloxacin in the Fluoroquinolone Class

Ofloxacin belongs to the lower phototoxicity risk tier among fluoroquinolones. The reported phototoxicity order in humans is: fleroxacin > lomefloxacin, pefloxacin >> ciprofloxacin > enoxacin, norfloxacin and ofloxacin [1]. The incidence of phototoxicity for ofloxacin has been reported to be less than 2.4% [2]. While ofloxacin demonstrates photocytotoxicity against HeLa cells under UV-A irradiation, it has a low potential to cause DNA strand breakage compared to other fluoroquinolones [3].

Phototoxicity Safety Class comparison

Ofloxacin (CAS 82419-36-1) Optimal Application Scenarios Based on Evidence


Antibacterial Susceptibility Testing and Resistance Surveillance

Ofloxacin's well-characterized MIC90 values against key pathogens, particularly its two-fold lower activity compared to levofloxacin, make it a valuable comparator in antimicrobial susceptibility panels. Its use in surveillance studies helps track the evolution of fluoroquinolone resistance, especially given its distinct susceptibility breakpoints relative to newer generation fluoroquinolones [1].

Pharmacokinetic and Drug Metabolism Studies Requiring Predictable Renal Clearance

With 80% of an intravenous dose excreted unchanged in the urine, ofloxacin serves as an excellent probe compound for studying renal drug handling and the impact of renal impairment on drug exposure. Its nearly complete oral bioavailability also simplifies the design of crossover studies comparing oral and intravenous routes [2].

Enantiomer-Specific Activity and Chiral Switch Research

The differential antibacterial activity between the S-(-)- and R-(+)-enantiomers (up to 100-fold) provides a clear model system for investigating stereoselective drug-receptor interactions and the principles underlying chiral switches in drug development. Ofloxacin is frequently used as the racemic baseline in such studies [3].

In Vivo Studies Where Lower Phototoxicity Risk Is a Prerequisite

For in vivo models requiring UV exposure (e.g., skin infection models under simulated sunlight) or for long-term toxicology studies in outdoor-housed animals, ofloxacin's lower phototoxicity ranking among fluoroquinolones (incidence <2.4%) may be a decisive factor in compound selection to minimize confounding phototoxic events [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.